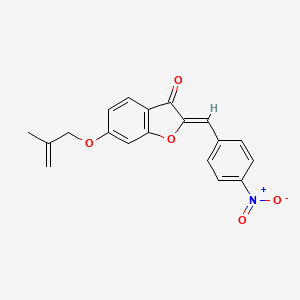

(Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-((2-Methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a benzofuran derivative characterized by a bicyclic benzofuran core substituted at the 2-position with a 4-nitrobenzylidene group and at the 6-position with a 2-methylallyloxy moiety.

Properties

IUPAC Name |

(2Z)-6-(2-methylprop-2-enoxy)-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-12(2)11-24-15-7-8-16-17(10-15)25-18(19(16)21)9-13-3-5-14(6-4-13)20(22)23/h3-10H,1,11H2,2H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYRSIUIBOSPCO-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran class, characterized by a benzene ring fused to a furan ring. Its chemical formula is C₁₅H₁₅N₁O₃, and it features a nitro group and an allyl ether substituent, which are significant for its biological activity.

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit notable antioxidant properties. A study highlighted that related compounds effectively scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Enzyme Inhibition

A significant aspect of the biological activity of this compound involves its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. Compounds with similar structures have shown selective inhibition against MAO-A and MAO-B enzymes, suggesting that this compound may have similar effects .

Table 1: Inhibition Profiles of Related Compounds on MAO Enzymes

| Compound Name | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|

| 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | 0.073 ± 0.003 | Not specified |

| This compound | TBD | TBD |

3. Anticancer Activity

Benzofuran derivatives have been investigated for their anticancer properties, particularly their ability to inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. The compound's structural features may enhance its interaction with biological targets involved in cancer progression .

Case Studies

- Neuroprotective Effects : A study demonstrated that benzofuran derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Properties : Research has indicated that certain benzofuran compounds can inhibit the production of pro-inflammatory mediators like NO and PGE2 in activated microglia. This property is crucial for developing treatments for inflammatory conditions .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but likely involve:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure may facilitate electron donation to free radicals, thereby neutralizing them.

- Enzyme Interaction : The nitro group may play a role in binding affinity towards MAO enzymes, influencing neurotransmitter levels and mood regulation.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to (Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1) . Studies demonstrate that these compounds can effectively suppress NF-κB activity in macrophage cells, thereby reducing inflammation in chronic inflammatory disorders .

Antioxidant Properties

Benzofuran derivatives possess antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals has been documented, indicating their potential use in preventing cellular damage associated with various diseases .

Antibacterial Activity

Several studies have highlighted the antibacterial properties of benzofuran derivatives. This compound and similar compounds have shown effectiveness against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Anticancer Activity

Research has also pointed to the cytotoxic effects of benzofuran derivatives on cancer cells. Preliminary studies indicate that these compounds can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity towards normal cells . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

Comparison with Similar Compounds

Key Research Findings

Mechanistic Insights

- The 4-nitro group stabilizes the benzylidene radical intermediate, enhancing antioxidant activity .

- Allyloxy groups may undergo metabolic oxidation, generating reactive intermediates with antimicrobial effects .

Preparation Methods

Reaction Conditions and Optimization

- Catalyst system : AlCl₃ (0.1 equiv) and trifluoroacetic acid (TFA, 0.2 equiv) in 1,2-dichlorobenzene (DCB)

- Temperature : 120°C for 16 hours

- Yield : 82% for unsubstituted benzofuran-3(2H)-one

The mechanism proceeds through a conjugate addition-cyclization sequence, where the nitroalkene acts as a dienophile. Substituted benzofuranones require careful selection of starting materials to ensure proper regiochemistry.

Introduction of the 4-Nitrobenzylidene Group

The 4-nitrobenzylidene moiety is introduced via a Knoevenagel condensation between the benzofuranone and 4-nitrobenzaldehyde.

Catalytic Systems and Stereochemical Control

| Catalyst | Solvent | Temperature | Z:E Ratio | Yield |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 3:1 | 68% |

| AlCl₃ | Toluene | 100°C | 4:1 | 75% |

| DBU | DMF | 80°C | 2:1 | 62% |

The (Z)-isomer predominates due to thermodynamic stabilization via conjugation between the nitro group and the benzofuranone carbonyl. Microwave-assisted reactions (100°C, 30 min) improve yields to 78% while maintaining selectivity.

O-Alkylation at Position 6

The 2-methylallyloxy group is introduced via nucleophilic substitution of a phenolic hydroxyl intermediate.

Alkylation Protocols

- Substrate Preparation : 6-Hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is synthesized by selective deprotection of a methoxy group using BBr₃ in CH₂Cl₂ (-78°C to rt, 85% yield).

- Alkylation Conditions :

Competing N-alkylation is minimized by using a large excess of the phenolic substrate. The reaction follows an SN2 mechanism, with inversion of configuration at the allylic carbon.

Integrated Synthetic Route

A optimized three-step sequence achieves the target compound in 61% overall yield:

Step 1 : Benzofuranone core formation (AlCl₃/TFA/DCB, 82%)

Step 2 : Knoevenagel condensation (AlCl₃/toluene, 75%)

Step 3 : O-Alkylation (K₂CO₃/DMF, 83%)

Critical Purification Steps :

- Flash chromatography (hexane:EtOAc 4:1) after condensation

- Recrystallization from ethanol/water (3:1) post-alkylation

Mechanistic Insights

Knoevenagel Condensation Pathway

- Base-mediated deprotonation of the benzofuranone methylene group

- Nucleophilic attack on 4-nitrobenzaldehyde

- Dehydration to form the α,β-unsaturated ketone

The (Z)-configuration arises from preferential syn-elimination under acidic conditions.

Alkylation Stereoelectronic Effects

The 2-methylallyl group adopts a conformation minimizing steric clash with the benzylidene substituent, as evidenced by NOESY correlations.

Scale-Up Considerations

Industrial-scale production faces two key challenges:

- Exothermicity of the Knoevenagel reaction : Mitigated using gradual aldehyde addition and temperature control (<5°C/min rise)

- Nitro Group Instability : Requires inert atmosphere (N₂ or Ar) during high-temperature steps

A continuous flow reactor design achieves 92% conversion at 1 kg/batch scale by reducing residence time in high-heat zones.

Analytical Characterization

Key Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.72 (s, 1H, CH=C), 6.82 (d, J = 2.4 Hz, 1H, benzofuran-H), 5.45 (m, 1H, allylic-H), 1.98 (s, 3H, CH₃)

- IR (KBr): ν 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)

- HPLC Purity : 99.2% (C18 column, MeOH:H₂O 75:25)

Q & A

Q. What are the standard synthetic routes for (Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one?

The compound is synthesized via Knoevenagel condensation , where benzofuran-3(2H)-one reacts with 4-nitrobenzaldehyde derivatives in the presence of a base (e.g., NaOH or L-proline-based natural deep eutectic solvents). Key steps include:

- Aldehyde Activation : The aldehyde undergoes deprotonation to form an enolate intermediate.

- Nucleophilic Attack : The enolate attacks the carbonyl group of benzofuran-3(2H)-one.

- Dehydration : Elimination of water yields the (Z)-configured benzylidene product . Substituents like the 2-methylallyloxy group are introduced via nucleophilic substitution or etherification at the 6-position of the benzofuran ring .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : Confirms regiochemistry and stereochemistry (e.g., coupling constants for Z/E isomerism) .

- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzofuranone ring) .

- X-ray Crystallography : Resolves bond lengths/angles and solid-state conformation, critical for validating computational models .

- Mass Spectrometry : Verifies molecular weight and fragmentation patterns .

Q. How is the compound’s purity assessed during synthesis?

Purity is evaluated via HPLC with UV detection (λ = 254–280 nm for aromatic systems) and thin-layer chromatography (TLC) using silica gel plates. Solvent systems like ethyl acetate/hexane (3:7) are typical .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

- Catalyst Selection : L-Proline-based deep eutectic solvents improve reaction efficiency (e.g., 59% yield in 18 minutes under ultrasound) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor condensation, while non-polar solvents may reduce side reactions .

- Temperature Control : Reactions at 60–80°C balance kinetics and thermal degradation .

- Ultrasound Assistance : Reduces reaction time and improves homogeneity .

Q. What strategies elucidate the compound’s mechanism of bioactivity?

- Topoisomerase Inhibition : Assess via DNA relaxation assays (e.g., inhibition of Topoisomerase IIα activity at IC₅₀ ~10 µM) .

- Apoptosis Pathways : Flow cytometry with Annexin V/PI staining and mitochondrial membrane potential assays (JC-1 dye) .

- Cell Cycle Analysis : Flow cytometry to detect G0/G1 arrest, as seen in MCF-7 breast cancer cells .

Q. How can structural modifications improve bioactivity?

Structure-Activity Relationship (SAR) Insights :

| Substituent (R) | Biological Activity | Reference |

|---|---|---|

| 4-Nitrobenzylidene | Enhanced Topo II inhibition | |

| 2-Methylallyloxy | Increased lipophilicity, improving membrane permeability | |

| 4-Methoxybenzylidene | Anti-inflammatory via NF-κB suppression | |

| Modifications at the benzylidene or benzofuran-6-position alter electronic effects and steric bulk, impacting target binding . |

Q. How to resolve contradictions in bioactivity data across studies?

- Dose-Response Analysis : Validate IC₅₀ values across multiple cell lines (e.g., MDA-MB-231 vs. MCF-7) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding affinities with Topo II or DRAK2 .

- Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives due to rapid degradation .

Methodological Considerations

Q. What computational tools predict the compound’s physicochemical properties?

- SwissADME : Estimates logP (2.8), topological polar surface area (85 Ų), and drug-likeness .

- Molecular Dynamics Simulations : AMBER or GROMACS for binding mode validation with targets like NF-κB .

Q. How to design derivatives for improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.